3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3-position and a methyl group at the 1-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and an appropriate brominated ketone, the compound can be synthesized through a series of steps including bromination, cyclization, and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromine and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the tetrahydro and methyl groups, leading to different chemical properties.
1-Methylquinoline: Does not have the bromine atom, affecting its reactivity and biological activity.
5,6,7,8-Tetrahydroquinoline: Missing the bromine and methyl groups, resulting in distinct chemical behavior.
Uniqueness
3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the bromine and methyl groups, which influence its chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3 |
InChI Key |
RTXHRYRKOMNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)Br |
Origin of Product |
United States |
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